An In-depth Technical Guide to 5-Methoxy-2-nitrophenol
An In-depth Technical Guide to 5-Methoxy-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, safety information, and biological significance of 5-Methoxy-2-nitrophenol. Detailed experimental protocols for its synthesis, purification, and analysis are included, alongside a discussion of its role in plant defense signaling.
Chemical and Physical Properties
5-Methoxy-2-nitrophenol is a nitroaromatic compound with the molecular formula C₇H₇NO₄.[1] It is a yellow crystalline powder or solid.[2] This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of conformationally constrained spirocycles and phenylsulfonyl aminophenoxybenzoates, which have applications as CCR1 and EP1 receptor antagonists, respectively.[2]
Table 1: Physicochemical Properties of 5-Methoxy-2-nitrophenol
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | Yellow crystals or powder | [2] |
| Melting Point | 92-94 °C | [2] |
| Boiling Point | 298.4 °C (estimated) | [2] |
| Density | 1.367 g/cm³ (estimated) | [2] |
| pKa | 6.95 ± 0.13 (Predicted) | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [2] |
| CAS Number | 704-14-3 | [1] |
Spectral Data
The structural identification of 5-Methoxy-2-nitrophenol is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 2: Spectral Data for 5-Methoxy-2-nitrophenol
| Technique | Key Peaks/Signals | Reference |
| ¹H NMR | Spectra available, specific shifts depend on solvent. | [3] |
| ¹³C NMR | Spectra available, specific shifts depend on solvent. | |
| Infrared (IR) | Asymmetric N-O stretch: ~1550-1475 cm⁻¹Symmetric N-O stretch: ~1360-1290 cm⁻¹ | [4] |
Safety and Handling
5-Methoxy-2-nitrophenol is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation and serious eye damage, and may cause respiratory irritation.[5]
Table 3: GHS Hazard Information for 5-Methoxy-2-nitrophenol
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Damage | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302+P352: IF ON SKIN: Wash with soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Experimental Protocols
Synthesis of 5-Methoxy-2-nitrophenol
A plausible synthesis route for 5-Methoxy-2-nitrophenol involves the diazotization of 5-methoxy-2-nitroaniline (B42563), followed by hydrolysis. This method is adapted from the synthesis of related nitrophenols.
Materials:
-
5-Methoxy-2-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Water (H₂O)
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve a pre-weighed amount of 5-methoxy-2-nitroaniline in a cold mixture of concentrated sulfuric acid and water with stirring.
-
Cool the mixture in an ice bath and add crushed ice to maintain a low temperature.
-
Slowly add a solution of sodium nitrite in water dropwise while keeping the temperature below 5 °C.
-
Continue stirring for 30 minutes after the addition is complete. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.
-
-
Hydrolysis:
-
In a separate flask, prepare a boiling solution of dilute sulfuric acid.
-
Add the cold diazonium salt solution slowly and carefully to the boiling acid solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue boiling for an additional 30 minutes to ensure complete hydrolysis.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, which should cause the crude 5-Methoxy-2-nitrophenol to precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.
-
Purification by Recrystallization
Materials:
-
Crude 5-Methoxy-2-nitrophenol
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude 5-Methoxy-2-nitrophenol in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified 5-Methoxy-2-nitrophenol in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[6]
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[6]
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The characteristic absorption bands for the nitro group are expected in the regions of 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[4]
Biological Role and Signaling Pathway
Recent research has identified 5-Methoxy-2-nitrophenol as a breakdown product of the benzoxazinoid DIMBOA in maize (Zea mays).[7][8] This compound plays a dual role in the plant's defense against herbivores, acting as both a direct defense compound and a modulator of defense responses.[7][8]
Upon tissue damage, such as from herbivory, DIMBOA is released and subsequently breaks down to form 5-Methoxy-2-nitrophenol.[7] This compound has been shown to enhance the wound-induced expression of defense-related genes and the emission of volatile terpenoids, which can act as indirect defenses by attracting natural enemies of the herbivores.[7]
Diagram 1: Biosynthesis and Action of 5-Methoxy-2-nitrophenol in Maize Defense
Caption: Biosynthesis of 5M2NP from DIMBOA upon tissue damage and its subsequent role in maize defense.
Experimental Workflow: Analysis of Wound-Induced Terpenoid Emission
The following diagram outlines a typical workflow for investigating the effect of 5-Methoxy-2-nitrophenol on wound-induced volatile emissions in maize.
Caption: Workflow for analyzing the effect of 5M2NP on maize volatile emissions.
References
- 1. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-METHOXY-2-NITROPHENOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Figure 1: Regioselective nitration of 3-methoxyphenol to 5-Methoxy-2-nitrophenol using CAN.